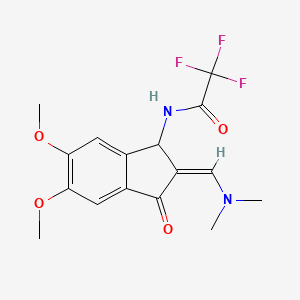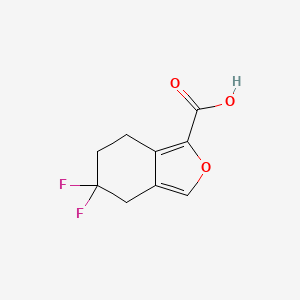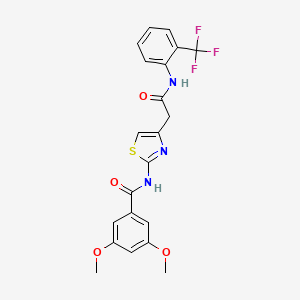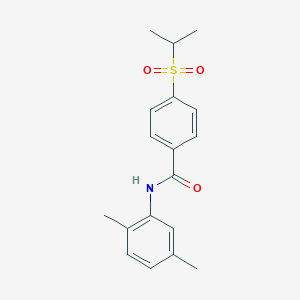
3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss similar benzamide derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity involves specific substitutions on the benzamide moiety, which could be similar to the synthesis of the compound . Additionally, the preparation of nitrogen-heterocycles using N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride as an intermediate suggests a method for introducing nitrogen-containing rings, which could be relevant for synthesizing the benzothiazole group of the target compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a methylsulfonyl group, as seen in some of the compounds described, is known to influence the electrophysiological properties of these molecules . The benzothiazole group mentioned in the target compound is a heterocyclic structure that could confer specific chemical and biological properties, such as increased potency or selectivity for certain biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water to form thiazolidine derivatives is an example of how different functional groups can react to form new structures . This type of reactivity could be extrapolated to understand how the prop-2-ynyl group in the target compound might undergo reactions to form new derivatives or to modify its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the presence of a propylsulfonyl group in piperazine-linked benzamides affects their ability to inhibit the glycine transporter-1, which is a measure of their lipophilicity and potential to cross biological membranes . Similarly, the introduction of an imidazolyl group in place of a methylsulfonylamino group has been shown to maintain class III electrophysiological activity, indicating that such modifications can preserve certain physical properties while potentially altering others .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : The compound has been used as a building block in the synthesis of various benzothiazole- and benzimidazole-based heterocycles. These heterocycles have applications in various fields including materials science and pharmaceuticals (Darweesh et al., 2016).
- Development of Antiarrhythmic Agents : Research has explored the synthesis of compounds with electrophysiological activity for potential use as class III antiarrhythmic agents. This involves the modification of the benzamide structure to enhance its activity (Morgan et al., 1990); (Ellingboe et al., 1992).
Pharmaceutical Research
- Anticancer Applications : Some derivatives of this compound have shown promise as pro-apoptotic agents against cancer cell lines, indicating potential use in cancer therapy (Yılmaz et al., 2015).
- Antimalarial and COVID-19 Drug Potential : Studies have investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, related to this compound, for their potential as antimalarial agents and in the context of COVID-19 drug development (Fahim & Ismael, 2021).
Material Science and Chemistry
- Gelation Behavior and Crystal Engineering : Some N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, contributing to the field of material science and crystal engineering (Yadav & Ballabh, 2020).
- Synthesis of Heterocycles : The compound is involved in the synthesis of various heterocycles like pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which have applications in pharmaceuticals and agrochemicals (Patel et al., 2009).
Green Chemistry
- Eco-Friendly Synthesis Methods : Research has focused on developing environmentally friendly methods for synthesizing related compounds, aligning with the principles of green chemistry (Horishny & Matiychuk, 2020).
Eigenschaften
IUPAC Name |
3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-11-20-15-9-4-5-10-16(15)24-18(20)19-17(21)13-7-6-8-14(12-13)25(2,22)23/h1,4-10,12H,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOPZANLXURXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)


![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)
![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)



![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)